molecular formula C18H22BrN5O3 B1680415 Rabusertib CAS No. 911222-45-2

Rabusertib

货号 B1680415
CAS 编号: 911222-45-2
分子量: 436.3 g/mol
InChI 键: SYYBDNPGDKKJDU-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rabusertib, also known as LY2603618, is a member of ureas . It has been used in trials studying the treatment of Cancer, Solid Tumors, Advanced Cancer, Pancreatic Neoplasms, and Non-Small Cell Lung Cancer . Rabusertib is an inhibitor of the cell cycle checkpoint kinase 2 (chk2) with potential chemopotentiating activity .


Synthesis Analysis

While specific synthesis details for Rabusertib were not found, it’s known that the discovery of protein kinase downregulators has been a focus in recent years . The development of these drugs faces challenges such as high failure rates, side effects, and drug-resistance problems .


Molecular Structure Analysis

Rabusertib has a molecular formula of C18H22BrN5O3 . Its IUPAC name is 1-[5-bromo-4-methyl-2-[[ (2 S )-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea . The molecular weight of Rabusertib is 436.3 g/mol .


Physical And Chemical Properties Analysis

Rabusertib has a molecular weight of 436.3 g/mol .

科学研究应用

1. 增强化疗疗效

已研究 Rabusertib 增强化疗剂疗效的潜力。研究表明,Rabusertib 与铂类药物(顺铂和卡铂)联合使用时,在治疗基底样和卵巢癌细胞系中表现出协同作用。这种组合还在顺铂耐药细胞中诱导细胞死亡,表明 Rabusertib 可以克服对铂类疗法的耐药性 (Sanabria 等人,2019 年)

2. 对肿瘤生物学的影响

Rabusertib 已被研究其在肿瘤生物学中的作用,特别是在基底样乳腺癌中。已发现它与 DNA 损伤剂协同作用,并克服了这些癌症类型的铂耐药性。通过抑制 CHK1 激酶,Rabusertib 破坏了 DNA 修复机制,使癌细胞更容易受到化疗的影响。它已显示出与吉西他滨和奥拉帕尼等药物联合使用的有效性,影响肿瘤的发生、侵袭能力和细胞凋亡 (Nieto-Jiménez 等人,2020 年)

3. 解决耐药性

在耐药性的背景下,Rabusertib 一直是科学研究的重点,因为它具有使肿瘤对靶向治疗敏感的能力。它因其耗尽肿瘤 PD-L1 的潜力而备受关注,从而抑制 DNA 损伤传感并增强自身等 Chk1 抑制剂的体内功效。这一特性对于治疗对传统疗法产生耐药性的癌症至关重要 (Murray 等人,2022 年)

安全和危害

Rabusertib is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

未来方向

While specific future directions for Rabusertib were not found in the search results, it’s known that the field of kinase downregulators, which Rabusertib is a part of, is advancing with new approaches being applied to solve challenges in the discovery process .

属性

IUPAC Name

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBDNPGDKKJDU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238417
Record name Rabusertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabusertib

CAS RN

911222-45-2
Record name Rabusertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911222452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabusertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rabusertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9L1NU6U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabusertib
Reactant of Route 2
Reactant of Route 2
Rabusertib
Reactant of Route 3
Reactant of Route 3
Rabusertib
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rabusertib
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Rabusertib
Reactant of Route 6
Reactant of Route 6
Rabusertib

Citations

For This Compound
194
Citations
S Corrales-Guerrero, T Cui, V Castro-Aceituno, L Yang… - Cancer Letters, 2023 - Elsevier
… Our findings suggest combining triapine with radiation or rabusertib may improve … and rabusertib, we performed colony formation assays. Similarly, we found that, while rabusertib or …
Number of citations: 4 www.sciencedirect.com
ALA Sanabria, C Nieto-Jiménez, V Corrales-Sanchez… - Annals of …, 2019 - Elsevier
… We evaluate the effect of rabusertib and chemotherapic agents in ovarian (OVCAR3, OVCAR8, IGROV1, SKOV3) and breast (MDA-MB-231, HS578T, BT549, HCC3153) cancer cell …
Number of citations: 1 www.sciencedirect.com
C Murray, A Kornepati, A Padron, M Garcia, H Bai… - 2021 - jitc.bmj.com
… rabusertib in vivo significantly prolonged severely immunodeficient NSG mice survival in RT4 challenge versus cefepime alone while rabusertib … sensitizes tumors to rabusertib in a PD-…
Number of citations: 2 jitc.bmj.com
C Murray, A Kornepati, A Padron, Y Deng… - Journal of Clinical and …, 2022 - cambridge.org
… tumor cells to rabusertib, suggesting ?-lactam antimicrobial functions did not promote PDL1 depletion or rabusertib treatment effects in vivo. Although rabusertib effects were immune-…
Number of citations: 4 www.cambridge.org
D Beetler, KA Bruno, A Behfar, LT Cooper… - Journal of Clinical and …, 2022 - cambridge.org
… tumor cells to rabusertib, suggesting ?-lactam antimicrobial functions did not promote PDL1 depletion or rabusertib treatment effects in vivo. Although rabusertib effects were immune-…
Number of citations: 5 www.cambridge.org
C Nieto-Jimenez, A Alcaraz-Sanabria… - International Journal of …, 2020 - mdpi.com
… Our results demonstrated that the combination of rabusertib with these chemotherapies also … in response to cisplatin only when combined with rabusertib, while no toxic effect was found …
Number of citations: 7 www.mdpi.com
N Guo, MZ Li, LM Wang, HD Chen… - Cancer Biology & …, 2022 - Taylor & Francis
… the PARP1 inhibitor olaparib, the Chk1 inhibitor rabusertib or their combination for 211–214 days… Our findings indicate that repeated treatments with the rabusertib/olaparib combination …
Number of citations: 2 www.tandfonline.com
M Mashayekhi, JA Beckman, EM Garner… - Journal of Clinical and …, 2022 - cambridge.org
… tumor cells to rabusertib, suggesting ?-lactam antimicrobial functions did not promote PDL1 depletion or rabusertib treatment effects in vivo. Although rabusertib effects were immune-…
Number of citations: 4 www.cambridge.org
S Di Franco, B Parrino, M Gaggianesi, VD Pantina… - Iscience, 2021 - cell.com
Limited therapeutic options are available for advanced colorectal cancer (CRC). Herein, we report that exposure to a neo-synthetic bis(indolyl)thiazole alkaloid analog, nortopsentin 234 …
Number of citations: 29 www.cell.com
AM van Harten, M Buijze, R van der Mast… - Oncogenesis, 2019 - nature.com
… c Half maximal effective concentrations (EC 50 ) of LY2603618/Rabusertib represented per … d Long-term exposure (10 days) of LY2603618/Rabusertib indicated an intrinsic difference …
Number of citations: 54 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。